

# A Comprehensive Technical Guide to (1-(Methoxymethyl)cyclopropyl)methanamine

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** (1-(Methoxymethyl)cyclopropyl)methanamine

**Cat. No.:** B1450132

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Authored by a Senior Application Scientist

This guide provides an in-depth analysis of **(1-(Methoxymethyl)cyclopropyl)methanamine**, a versatile building block in modern medicinal and agrochemical research. We will delve into its chemical identity, synthesis, and the rationale behind its utilization in the development of novel molecular entities.

## Introduction: The Significance of the Cyclopropyl Moiety

The cyclopropyl group is a highly sought-after structural motif in drug discovery. Its inherent ring strain and unique electronic properties offer a range of advantages. The three-membered ring is rigid and conformationally constrains the molecule, which can lead to enhanced binding selectivity to biological targets. Furthermore, the cyclopropyl group is known to improve metabolic stability and the ability of a molecule to cross the blood-brain barrier, making it a valuable component in the design of central nervous system (CNS) active compounds. In **(1-(Methoxymethyl)cyclopropyl)methanamine**, the presence of both an amine and an ether functional group provides convenient handles for derivatization, rendering it a valuable intermediate in combinatorial chemistry and lead optimization efforts.<sup>[1]</sup>

## Section 1: Chemical Identity and Properties

### IUPAC Nomenclature and Identifiers

The systematic IUPAC name for this compound is **1-(1-(Methoxymethyl)cyclopropyl)methanamine**. It is also commonly referred to as 1-[1-(methoxymethyl)cyclopropyl]methanamine.<sup>[2]</sup> A comprehensive list of its identifiers is provided in the table below for precise documentation and database searching.

Identifier Type	Value
CAS Number	883311-83-9 <sup>[2]</sup>
Molecular Formula	C <sub>6</sub> H <sub>13</sub> NO <sup>[2]</sup>
Molecular Weight	115.17 g/mol <sup>[2]</sup>
MDL Number	MFCD09971227 <sup>[2]</sup>
PubChem CID	28064564
Canonical SMILES	COCC1(CC1)CN <sup>[2]</sup>
InChI	InChI=1S/C6H13NO/c1-8-5-6(4-7)2-3-6/h2-5,7H2,1H3
InChIKey	HYNTZMSQCKBZOR-UHFFFAOYSA-N

A hydrochloride salt of this compound is also commercially available, with the CAS number 1262774-16-2 and a molecular formula of C<sub>6</sub>H<sub>14</sub>ClNO.<sup>[3]</sup>

### Physicochemical Properties (Computed)

Property	Value
Topological Polar Surface Area (TPSA)	35.25 Å <sup>2</sup>
logP (Octanol-Water Partition Coefficient)	0.3717
Hydrogen Bond Donors	1
Hydrogen Bond Acceptors	2
Rotatable Bonds	3

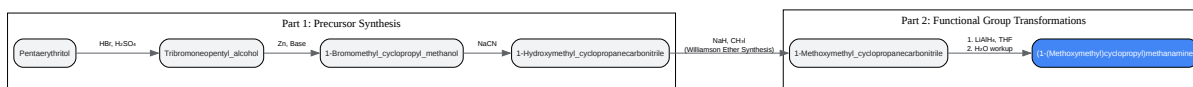
Note: These properties are computationally derived and may vary from experimentally determined values.

## Section 2: Synthesis of (1-(Methoxymethyl)cyclopropyl)methanamine

The synthesis of **(1-(Methoxymethyl)cyclopropyl)methanamine** can be approached through a multi-step pathway, commencing with the construction of a key intermediate, 1-(hydroxymethyl)cyclopropanecarbonitrile. The subsequent steps involve the methylation of the hydroxyl group followed by the reduction of the nitrile to the primary amine.

### Synthetic Pathway Overview

The overall synthetic strategy is depicted in the following workflow diagram:



[Click to download full resolution via product page](#)

Caption: Synthetic route to **(1-(Methoxymethyl)cyclopropyl)methanamine**.

## Detailed Experimental Protocols

This precursor can be synthesized from 3-bromo-neopentyl alcohol.<sup>[4]</sup> The process involves a zinc-mediated cyclization followed by cyanation.

Protocol:

- Cyclization: To a solution of 3-bromo-neopentyl alcohol in an organic solvent, add zinc powder and a basic catalyst.
- Heat the mixture to reflux. The progress of the reaction should be monitored by a suitable chromatographic technique (e.g., TLC or GC).
- Upon completion, cool the reaction mixture and perform a workup to remove the zinc salts. This typically involves filtration and washing.
- Purify the resulting 1-(bromomethyl)cyclopropyl methanol by distillation or chromatography.
- Cyanation: Dissolve the purified 1-(bromomethyl)cyclopropyl methanol in a suitable organic solvent.
- Add a cyanide source, such as sodium cyanide, under basic conditions.
- Allow the displacement reaction to proceed to completion, monitoring as before.
- Perform an aqueous workup to remove inorganic salts, followed by extraction with an organic solvent.
- Purify the crude product to yield 1-(hydroxymethyl)cyclopropanecarbonitrile.

Self-Validation Note: The purity and identity of the intermediate should be confirmed at each stage using techniques such as NMR spectroscopy and mass spectrometry to ensure the integrity of the starting material for the subsequent steps.

The methylation of the primary alcohol is achieved via a Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from a methylating agent.<sup>[1][3]</sup>

## Protocol:

- In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH) in anhydrous tetrahydrofuran (THF).
- Cool the suspension to 0 °C in an ice bath.
- Slowly add a solution of 1-(hydroxymethyl)cyclopropanecarbonitrile in anhydrous THF to the NaH suspension. The evolution of hydrogen gas should be observed.
- Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature to ensure complete deprotonation.
- Cool the resulting alkoxide solution back to 0 °C and add methyl iodide (CH<sub>3</sub>I) dropwise.
- Let the reaction proceed at room temperature until completion (monitored by TLC).
- Carefully quench the reaction by the slow addition of water.
- Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude 1-(methoxymethyl)cyclopropanecarbonitrile by column chromatography.

Causality of Experimental Choices: Sodium hydride is a strong, non-nucleophilic base, ideal for deprotonating the alcohol without competing side reactions. Anhydrous conditions are crucial as NaH reacts violently with water. Methyl iodide is an excellent electrophile for the SN<sub>2</sub> reaction.

The final step is the reduction of the nitrile functionality to a primary amine. Lithium aluminum hydride (LiAlH<sub>4</sub>) is a potent reducing agent suitable for this transformation.<sup>[2][4][5][6]</sup>

## Protocol:

- Under an inert atmosphere, suspend lithium aluminum hydride (LiAlH<sub>4</sub>) in anhydrous THF in a flame-dried flask.

- Cool the suspension to 0 °C.
- Slowly add a solution of 1-(methoxymethyl)cyclopropanecarbonitrile in anhydrous THF to the LiAlH<sub>4</sub> suspension.
- After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC, noting the disappearance of the starting material).
- Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH<sub>4</sub> by the sequential, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water (Fieser workup).
- A granular precipitate of aluminum salts will form. Stir the resulting slurry for 30 minutes.
- Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.
- Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **(1-(Methoxymethyl)cyclopropyl)methanamine**.
- If necessary, purify the product by distillation under reduced pressure or by column chromatography.

Trustworthiness of the Protocol: The Fieser workup is a standard and reliable method for quenching LiAlH<sub>4</sub> reductions, resulting in easily filterable aluminum salts and simplifying the purification process. Strict adherence to anhydrous conditions and slow, controlled additions are paramount for safety and reaction success.

## Section 3: Applications in Research and Development

**(1-(Methoxymethyl)cyclopropyl)methanamine** is a valuable building block in the synthesis of a wide array of compounds, particularly in the pharmaceutical and agrochemical sectors.

### Pharmaceutical Applications

The structural features of this amine make it a prime candidate for incorporation into molecules targeting the central nervous system. Its metabolic stability and potential to cross the blood-brain barrier are advantageous for the development of:

- Antiviral agents[1]
- Antipsychotic agents[1]

The primary amine allows for the facile formation of amides, sulfonamides, and other derivatives, enabling extensive structure-activity relationship (SAR) studies.

## Agrochemical Applications

In the field of agrochemicals, the rigidity imparted by the cyclopropyl ring can enhance the specificity of herbicides and insecticides for their target enzymes or receptors, potentially leading to lower required doses and reduced off-target effects.[1]

## Section 4: Conclusion

**(1-(Methoxymethyl)cyclopropyl)methanamine** is a strategically important chemical intermediate. Its synthesis, while multi-stepped, relies on well-established and reliable chemical transformations. The unique combination of a cyclopropyl scaffold with versatile amine and ether functionalities ensures its continued relevance in the discovery and development of new, effective, and safe pharmaceuticals and agrochemicals. The detailed protocols and understanding of its chemical properties provided in this guide are intended to empower researchers to effectively utilize this valuable building block in their scientific endeavors.

## References

- Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.
- Lithium Aluminum Hydride (LiAlH<sub>4</sub>)
- Nitrile to Amine (LiAlH<sub>4</sub> or LAH reduction). Organic Synthesis. [Link]
- Nitrile Reduction Mechanism with LiAlH<sub>4</sub> and DIBAL to Amine or Aldehyde. Chemistry Steps. [Link]
- Conversion of nitriles to 1° amines using LiAlH<sub>4</sub>. Chemistry LibreTexts. [Link]
- **(1-(Methoxymethyl)cyclopropyl)methanamine**. MySkinRecipes. [Link]
- Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
- The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Nitrile Reduction Mechanism with LiAlH<sub>4</sub> and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to (1-(Methoxymethyl)cyclopropyl)methanamine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1450132#1-methoxymethyl-cyclopropyl-methanamine-iupac-name-and-identifiers]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)